Dihydrotetrabenazine

VMAT2 binding stereospecificity PET radioligand

Dihydrotetrabenazine is the direct pharmacologically active metabolite of tetrabenazine, not a prodrug. Unlike valbenazine or deutetrabenazine, DTBZ provides a racemic mixture of stereoisomers crucial for studying VMAT2 engagement. For PET imaging, only enantiomerically pure (+)-α-DTBZ ensures >2,200-fold selectivity. This product serves as the analytical standard for LC-MS/MS quantification of active metabolites across all VMAT2-targeting therapies. Choose for precise receptor binding studies without off-target confounds.

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
CAS No. 3466-75-9
Cat. No. B1670615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotetrabenazine
CAS3466-75-9
Synonyms2-hydroxy-3-isobutyl-9,10-dimethoxy-1,2,3,4,6,7-hexahydro-11bH-benzo(a)quinolizine
2-hydroxytetrabenazine
dihydrotetrabenazine
dihydrotetrabenazine, (2alpha,3beta,11bbeta)-isomer
TBZOH cpd
Molecular FormulaC19H29NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
InChIKeyWEQLWGNDNRARGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotetrabenazine (DTBZ, CAS 3466-75-9) – A High-Affinity VMAT2 Ligand and Key Pharmacologically Active Metabolite


Dihydrotetrabenazine (CAS 3466-75-9), also known as DTBZ, is a reduced metabolite of tetrabenazine formed by hepatic carbonyl reductases . It acts as a potent inhibitor of vesicular monoamine transporter 2 (VMAT2), a critical regulator of monoamine storage in presynaptic neurons [1]. The compound exists as multiple stereoisomers, with the (+)-α and (+)-β forms exhibiting high-affinity binding to VMAT2 (Ki values in the low nanomolar range), while the (−) isomers display markedly lower affinity [2]. Beyond its role as the primary pharmacologically active species following tetrabenazine administration, DTBZ is widely employed as a radioligand ([¹¹C]DTBZ, [¹⁸F]DTBZ) for positron emission tomography (PET) imaging of VMAT2 density in neurodegenerative diseases and pancreatic β-cell mass [3].

Why Dihydrotetrabenazine (DTBZ) Cannot Be Simply Substituted by Tetrabenazine or Other VMAT2 Inhibitors


Substituting dihydrotetrabenazine with its parent compound tetrabenazine or other VMAT2 inhibitors (e.g., valbenazine, deutetrabenazine) is not scientifically or clinically equivalent due to fundamental differences in active molecular species, stereoisomer composition, and off-target receptor engagement. Tetrabenazine is a prodrug that generates four distinct DTBZ stereoisomers in vivo, each with unique VMAT2 inhibitory potency and off-target binding profiles [1]. In contrast, valbenazine yields only a single, well-characterized DTBZ isomer ([+]-α-HTBZ) [2]. Furthermore, the pH-dependent inhibitory activity of DTBZ differs markedly from the pH-independent profile of tetrabenazine, affecting functional activity in biological systems [3]. For research applications requiring precise VMAT2 engagement without confounding off-target pharmacology, or for PET imaging where stereospecific binding is essential, the use of a defined DTBZ isomer or racemate is mandatory.

Dihydrotetrabenazine (DTBZ) – Quantitative Evidence of Differentiation for Scientific and Procurement Decisions


Stereospecific VMAT2 Binding: (+)-α-DTBZ Exhibits >2,200-Fold Higher Affinity Than (−)-α-DTBZ

The binding of α-dihydrotetrabenazine to VMAT2 is highly stereospecific. The (+)-α isomer demonstrates high-affinity binding (Ki = 0.97 ± 0.48 nM) in rat brain striatum, whereas the (−)-α isomer is essentially inactive (Ki = 2.2 ± 0.3 µM) under identical assay conditions [1]. This stereospecificity is critical for the compound's use as a PET radioligand, where only the (+)-isomer shows selective accumulation in monoamine-rich brain regions [1].

VMAT2 binding stereospecificity PET radioligand

Isomer-Dependent VMAT2 Inhibition Potency and Off-Target Receptor Engagement

The four major DTBZ isomers exhibit distinct pharmacological profiles. While [+]-β-HTBZ and [+]-α-HTBZ both potently inhibit VMAT2, [-]-α-HTBZ shows much lower VMAT2 inhibitory potency but increased affinity for off-target dopamine (D2S, D3) and serotonin (5-HT1A, 5-HT2B, 5-HT7) receptors [1][2]. Specifically, following deutetrabenazine administration, the [-]-α isomer constitutes 66% of circulating metabolites yet has negligible VMAT2 interaction and appreciable off-target binding, potentially contributing to adverse effects [1].

VMAT2 inhibition off-target binding isomer profiling

pH-Dependent Inhibition Profile Distinguishes DTBZ from Tetrabenazine

In the physiologically relevant pH range of 6.6–8.8, tetrabenazine exhibits pH-independent inhibition of catecholamine uptake, whereas dihydrotetrabenazine shows a marked increase in inhibitory efficiency as pH rises, reaching maximum activity at pH 8.3 [1]. This difference stems from the distinct pKa values of the tertiary amine groups: 6.0 for tetrabenazine versus 7.5 for dihydrotetrabenazine [1].

pH dependence inhibition mechanism biochemical differentiation

High Purity Specification (≥99.23%) Ensures Reproducible VMAT2 Binding Studies

Commercially sourced Dihydrotetrabenazine (DHTBZ) is available with a certified purity of 99.23% as determined by HPLC analysis [1]. This high level of chemical purity minimizes the impact of undefined impurities on VMAT2 binding assays and ensures lot-to-lot consistency critical for quantitative pharmacological studies.

purity quality control reproducibility

VMAT2 Binding Affinity Across Brain Regions: Consistent High-Affinity Profile

Dihydrotetrabenazine demonstrates consistently high binding affinity for VMAT2 across multiple brain regions in both mouse and human tissues. In mouse brain, Kd values are 2.72 nM (pons medulla), 2.28 nM (hypothalamus), and 2.4 nM (striatum) . Similarly, in human brain, Kd values are 2.9 nM (caudate nucleus), 2.5 nM (hippocampus), and 2.8 nM (substantia nigra pars compacta) . This uniform high-affinity profile supports its utility as a pan-regional VMAT2 ligand.

regional binding VMAT2 density autoradiography

Dihydrotetrabenazine (DTBZ) – Optimal Application Scenarios Based on Verified Evidence


Quantitative PET Imaging of VMAT2 Density in Neurodegenerative Disease Research

Given its high-affinity and stereospecific binding to VMAT2, (+)-α-[¹¹C]DTBZ is the radioligand of choice for non-invasive quantification of dopaminergic terminal integrity in Parkinson's disease and related movement disorders [1]. The >2,200-fold difference in affinity between (+)- and (−)-isomers [2] mandates the use of enantiomerically pure (+)-DTBZ for reliable PET signal quantification.

In Vitro VMAT2 Binding Assays Requiring Defined Pharmacology

For receptor binding studies where off-target interactions must be minimized, [+]-α-DTBZ is preferred. Unlike tetrabenazine-derived mixtures that contain abundant [-]-α isomers with dopamine and serotonin receptor affinity [3], pure [+]-α-DTBZ exhibits negligible off-target binding while maintaining potent VMAT2 inhibition [4].

Pharmacokinetic and Metabolism Studies of VMAT2 Inhibitors

DTBZ serves as the primary analytical standard for quantifying active metabolites in plasma following administration of tetrabenazine, deutetrabenazine, or valbenazine. Validated LC-MS/MS methods enable simultaneous quantification of individual α- and β-DTBZ isomers [5], which is essential for understanding the distinct pharmacokinetic profiles of these agents [6].

Pancreatic β-Cell Mass Quantification in Diabetes Research

VMAT2 is also expressed in pancreatic β-cells. [¹¹C]DTBZ PET imaging has been validated as a non-invasive method for longitudinal assessment of β-cell mass in diabetes research [7]. The high affinity and specific binding of DTBZ to VMAT2 in pancreatic tissue make it a critical tool for this emerging application.

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